molecular formula C10H17F2N3O B11737159 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine

Cat. No.: B11737159
M. Wt: 233.26 g/mol
InChI Key: JVAOAYHHYMWDJL-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a methoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can lead to various difluoroethylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a drug candidate. The difluoroethyl group is known to enhance metabolic stability and improve drug-target interactions, making it a valuable moiety in drug design .

Industry

In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine lies in its combination of a pyrazole ring, a difluoroethyl group, and a methoxypropylamine moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C10H17F2N3O

Molecular Weight

233.26 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C10H17F2N3O/c1-16-4-2-3-13-5-9-6-14-15(7-9)8-10(11)12/h6-7,10,13H,2-5,8H2,1H3

InChI Key

JVAOAYHHYMWDJL-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CN(N=C1)CC(F)F

Origin of Product

United States

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